Boc-4-乙酰-L-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

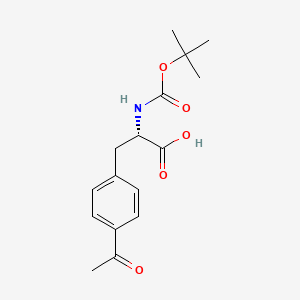

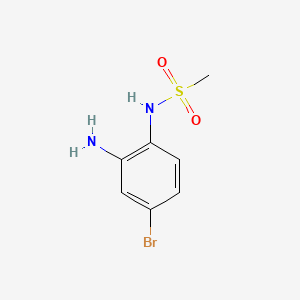

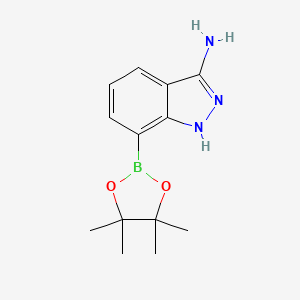

Boc-4-acetyl-L-phenylalanine is a compound with the IUPAC name (2S)-3-(4-acetylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid . It has a molecular weight of 307.35 . This compound serves as a key reagent and a fundamental building block in the synthesis of peptide-based medications .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-4-acetyl-L-phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of Boc-4-acetyl-L-phenylalanine is C16H21NO5 . The InChI code for this compound is 1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 .Chemical Reactions Analysis

The Boc group in Boc-4-acetyl-L-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-4-acetyl-L-phenylalanine has a molecular weight of 307.35 . It should be stored at room temperature .科学研究应用

Biosynthesis of L-Phenylalanine

Boc-4-acetyl-L-phenylalanine can be used in the biosynthesis of L-phenylalanine . Researchers have developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Production of High-Value L-Phenylalanine

The systematic bioconversion processes designed and constructed could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

Synthesis of Pharmaceutically Active Compounds

L-phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .

Use in Dietary Supplements, Feed, Cosmetics, and Chemical Industries

L-phenylalanine is extensively used in dietary supplements, feed, cosmetics, and chemical industries .

Synthesis of Anti-Inflammatory Drugs

A thorough study on the amidation conditions of N-acetyl-L-phenylalanine using TBTU and various bases is reported for the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug for the treatment of joints diseases .

Study of Racemization during TBTU Amidation

The stereochemical retention under amidation conditions was studied in detail in the presence of difference bases and via other control experiments, evidencing the possibility to reduce racemization using pyridine as base .

作用机制

Target of Action

Boc-4-acetyl-L-phenylalanine is a biochemical reagent . .

Mode of Action

It is known that the compound is used in the synthesis of multifunctional targets, particularly in the context of amino functions . The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of multifunctional targets, particularly in the context of amino functions .

安全和危害

未来方向

Boc-4-acetyl-L-phenylalanine and similar compounds are being studied for their potential in the synthesis of γ-amino acid derivatives and peptides . These compounds are common constituents of building blocks for numerous biologically active molecules, pharmaceuticals, and natural products . In particular, γ-amino acids provide better metabolic stability than α-amino acids .

属性

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-acetyl-L-phenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)